Ethyl 2-acetylnonanoate
Overview
Description
Ethyl 2-acetylnonanoate is a chemical compound with the molecular formula C13H24O3 . It belongs to the family of esters. It is known for its fruity odor and is mostly used as a flavoring agent in the food industry.
Synthesis Analysis
The synthesis of Ethyl 2-acetylnonanoate can be achieved from 1-Bromoheptane and Ethyl acetoacetate . In addition, a paper titled “An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory” provides a methodology utilizing an alkyl tosylate, rather than a halide, as the electrophile .Molecular Structure Analysis
The molecular structure of Ethyl 2-acetylnonanoate consists of 13 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms . The average mass is 228.328 Da and the monoisotopic mass is 228.172546 Da .Scientific Research Applications
1. Corrosion Inhibition
Ethyl 2-acetylnonanoate, as part of the quinoxalines family, has been studied for its effectiveness in inhibiting corrosion, particularly for copper in nitric acid environments. Quantum chemical calculations have revealed a significant relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).
2. Analytical Chemistry
In the field of analytical chemistry, ethyl 2-acetylnonanoate has been identified as a significant compound in the analysis of reaction mixtures, specifically in the context of gas chromatography-mass spectrometry (GC-MS). This highlights its relevance in the analytical study of complex chemical reactions (Ming, 2007).
3. Sustainability Metrics in Chemical Processes
Research has also been conducted on the application of sustainability metrics in chemical processes, specifically in the production of higher alcohols from ethanol, where 2-Ethyl-1-hexanol is used as an exemplary compound. This research is crucial in understanding the environmental impact and efficiency of such chemical processes (Patel et al., 2015).
4. Enzyme Technology
In enzyme technology, ethyl 2-acetylnonanoate is significant in the study of kinetic resolution processes, particularly in the synthesis of intermediates for angiotensin-converting enzyme inhibitors. This involves the use of specific lipases and membrane reactors for efficient production (Liese et al., 2002).
5. Biotechnological Production
There's ongoing research in the biotechnological production of ethyl acetate, an ester closely related to ethyl 2-acetylnonanoate, looking into sustainable alternatives to current production methods. This includes microbial conversion of biomass-derived sugars into ethyl acetate, highlighting the potential for more environmentally friendly production processes (Zhang et al., 2020).
6. Chemical Synthesis
Ethyl 2-acetylnonanoate also plays a role in the synthesis of other compounds. For example, a study on the palladium-catalyzed telomerization of butadiene with ethyl acetoacetate demonstrates its utility in producing valuable chemical intermediates (Tsuji et al., 1979).
properties
IUPAC Name |
ethyl 2-acetylnonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-4-6-7-8-9-10-12(11(3)14)13(15)16-5-2/h12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFZUKLNMHJNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866014 | |
Record name | Ethyl 2-acetylnonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetylnonanoate | |
CAS RN |
40778-30-1 | |
Record name | Nonanoic acid, 2-acetyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40778-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-acetylnonan-1-oate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40778-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-acetylnonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-acetylnonan-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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